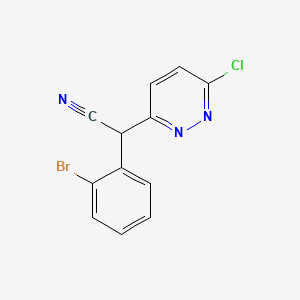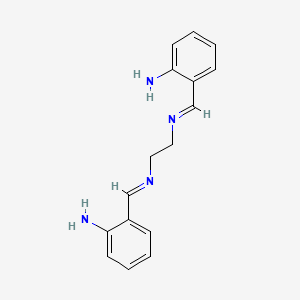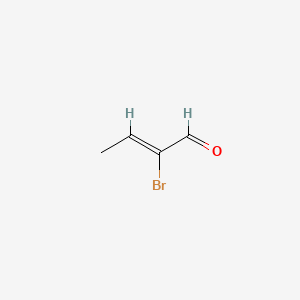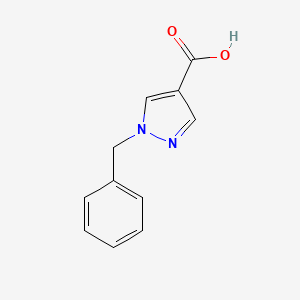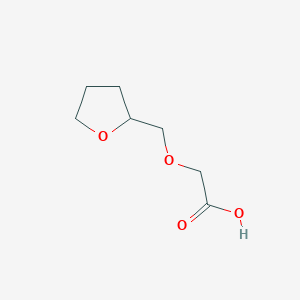
2-Isopropoxystyrol
Übersicht
Beschreibung
2-Isopropoxystyrene is a chemical compound related to styrene, which is a building block for polystyrene, a widely used plastic material. While the provided papers do not directly discuss 2-isopropoxystyrene, they do provide insights into the synthesis and properties of related polymers and copolymers derived from styrene and its isomers.
Synthesis Analysis
The synthesis of polymers with specific end-functional groups can be achieved through living anionic polymerization. For instance, ω-epoxy-functionalized polyisoprene and α,ω-diepoxy-functionalized polystyrenes were synthesized by reacting anionic living polyisoprene and polystyrene with 2-bromoethyloxirane. This reaction was performed in tetrahydrofuran (THF) at -78°C, resulting in polymers with controlled molecular weights and narrow molecular weight distributions, as well as high functionalities .
Molecular Structure Analysis
The molecular structure of polymers can be characterized using various spectroscopic techniques. In the case of polystyrene-b-poly(1,2-isoprene-ran-3,4-isoprene) block copolymers with azobenzene side groups, IR and NMR spectroscopies confirmed the expected structures of the synthesized polymers. These techniques are essential for verifying the successful incorporation of specific functional groups or side chains into the polymer backbone .
Chemical Reactions Analysis
Chemical reactions involving styrene-based polymers can lead to materials with unique properties. For example, the esterification of azobenzene acid chloride with polystyrene-b-hydroxylated poly(1,2-isoprene-ran-3,4-isoprene) block copolymers resulted in new photochromic materials. Such reactions are crucial for the development of polymers with specialized functions, such as photoresponsive behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers can be significantly influenced by their molecular structure. Differential scanning calorimetry (DSC) measurements revealed the glass transitions of the main chains of polystyrene and polyisoprene, as well as first-order transitions related to the azobenzene side groups. Microphase-separated morphologies, such as sphere, cylinder, and lamellar structures, were observed using transmission electron microscopy (TEM) and near-field optical microscopy (NOM), indicating the impact of copolymer composition on the material's properties .
The lithographic performance of polyhydroxystyrene isomers also demonstrates how the position of functional groups affects the dissolution rates of polymers. The 2- and 4-isomers of polyhydroxystyrene showed large differences in dissolution rates, which were attributed to intra- and intermolecular hydrogen bonding and steric effects. By copolymerizing these isomers, a range of dissolution rates can be achieved, which is valuable for applications in photoresist materials for lithography .
Wissenschaftliche Forschungsanwendungen
- Anwendung: Es reagiert mit (substituiertem) 2-Isopropoxystyrol, um prototypische „zweite Generation“ Grubbs-Hoveyda-Komplexe für die Olefinmetathese zu liefern .
Lichtgetriebene gem-Hydrierung
Katalyse und Organokatalyse
Wirkmechanismus
Target of Action
2-Isopropoxystyrene is primarily involved in the formation of Grubbs-Hoveyda complexes, which are catalysts used in olefin metathesis . The primary target of 2-Isopropoxystyrene is the ruthenium carbene complex, which is a key component of the Grubbs-Hoveyda catalyst .
Mode of Action
2-Isopropoxystyrene interacts with the ruthenium carbene complex to form a chelate substructure . This interaction results in the formation of a Grubbs-Hoveyda catalyst, which is capable of promoting olefin metathesis . The process involves the light-driven geminal hydrogenation of alkynes, which is an unconventional yet efficient entry into five-coordinate Grubbs-type ruthenium carbene complexes .
Biochemical Pathways
The biochemical pathway involved in the action of 2-Isopropoxystyrene is the isoprenoid biosynthesis pathway . This pathway involves two distinct routes: the classical mevalonate pathway and the recently unveiled deoxyxylulose 5-phosphate pathway . Isoprenoids are biosynthesized from isoprenyl diphosphate units, which are generated by these two distinctive biosynthetic pathways .
Pharmacokinetics
The compound’s interaction with the ruthenium carbene complex suggests that it may have significant reactivity and potential bioavailability .
Result of Action
The result of the action of 2-Isopropoxystyrene is the formation of Grubbs-Hoveyda complexes, which are catalysts for olefin metathesis . The formation of these complexes enables the promotion of olefin metathesis, a chemical reaction that has significant applications in the field of organic chemistry .
Action Environment
The action of 2-Isopropoxystyrene is influenced by environmental factors such as light and the presence of other chemical compounds . For instance, the light-driven geminal hydrogenation of alkynes is a key step in the formation of Grubbs-type ruthenium carbene complexes . Additionally, the presence of other compounds, such as the ruthenium carbene complex, is necessary for the action of 2-Isopropoxystyrene .
Eigenschaften
IUPAC Name |
1-ethenyl-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-10-7-5-6-8-11(10)12-9(2)3/h4-9H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCKVSZTZAMSRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420138 | |
| Record name | 2-isopropoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67191-35-9 | |
| Record name | 2-isopropoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethenyl-2-(1-methylethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-isopropoxystyrene in ruthenium-catalyzed olefin metathesis?
A1: 2-isopropoxystyrene plays a crucial role in forming highly active "second-generation" ruthenium-based catalysts for olefin metathesis, particularly the Hoveyda-Grubbs catalyst. [, , ]. These catalysts are known for their enhanced stability, activity, and functional group tolerance compared to their predecessors.
Q2: How does 2-isopropoxystyrene interact with ruthenium complexes during catalyst formation?
A2: 2-isopropoxystyrene acts as a ligand, coordinating to the ruthenium center through its olefinic double bond. This coordination forms a stable, yet reactive, ruthenium-carbene complex. Studies have shown that 2-isopropoxystyrene exhibits a strong affinity for ruthenium, outcompeting other olefins like 1-hexene in forming the corresponding ruthenium complexes []. This selectivity is attributed to the chelating ability of the isopropoxy group, which enhances the stability of the resulting complex.
Q3: What is the role of 2-isopropoxystyrene in the catalytic cycle of olefin metathesis?
A3: While 2-isopropoxystyrene is integral to forming the active catalyst, it can also participate in the catalytic cycle itself. During the reaction, it can temporarily dissociate from the ruthenium center, allowing the substrate olefin to coordinate and undergo metathesis. This dynamic equilibrium between the bound and unbound states of 2-isopropoxystyrene contributes to the catalyst's activity and longevity [].
Q4: Are there any alternative synthetic routes to Hoveyda-Grubbs catalysts that utilize 2-isopropoxystyrene?
A4: Yes, recent research has explored alternative pathways to synthesize Hoveyda-Grubbs catalysts using 2-isopropoxystyrene. One notable method involves light-driven gem hydrogenation of alkynes, which provides a safer and more versatile approach compared to traditional methods relying on hazardous reagents like phenyldiazomethane []. This approach highlights the adaptability of 2-isopropoxystyrene in different synthetic strategies.
Q5: How does the structure of 2-isopropoxystyrene influence its properties in olefin metathesis catalysis?
A5: The structure of 2-isopropoxystyrene is carefully tailored for its role in olefin metathesis. The isopropoxy group, with its steric bulk and electron-donating ability, influences the catalyst's activity, stability, and selectivity. Modifications to this group can significantly impact the catalyst's performance, highlighting the importance of understanding structure-activity relationships in catalyst design [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




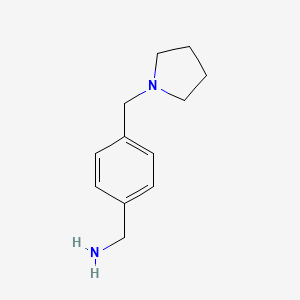

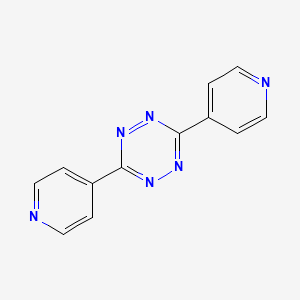

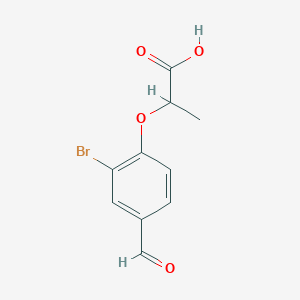

![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)
